molecular formula C11H14O3S B8682183 but-3-en-1-yl 4-methylbenzene-1-sulfonate CAS No. 778-29-0

but-3-en-1-yl 4-methylbenzene-1-sulfonate

Cat. No.: B8682183
CAS No.: 778-29-0
M. Wt: 226.29 g/mol
InChI Key: RMVHRBRSQIDTKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

but-3-en-1-yl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C₁₁H₁₂O₃SThis compound features a toluene (methylbenzene) group, a sulfonate group, and a but-3-enyl group in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Method

      Reactants: 3-buten-1-ol (29.3 mmol), p-toluenesulphonyl chloride (525 mmol), pyridine (200 mL).

      Procedure: The 3-buten-1-ol is added to a solution of p-toluenesulphonyl chloride in anhydrous pyridine cooled to 0°C. The mixture is stirred overnight at -5°C. It is then added to a mixture of water and ice. The product is extracted using ether washes, washed with hydrochloric acid and water, dried over potassium carbonate and sodium sulphate, and decolorized with active carbon.

  • Second Method

      Reactants: 3-buten-1-ol (33.2 g), pyridine (230 mL), p-toluene sulfonyl chloride (96.7 g).

      Procedure: The 3-buten-1-ol and pyridine are charged into a reactor, and p-toluene sulfonyl chloride is added over 3.5 hours while maintaining the temperature below 5°C.

Chemical Reactions Analysis

but-3-en-1-yl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

Scientific Research Applications

but-3-en-1-yl 4-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism by which but-3-en-1-yl 4-methylbenzene-1-sulfonate exerts its effects involves its interaction with molecular targets through nucleophilic substitution reactions. The sulfonate group acts as a leaving group, facilitating the formation of new bonds with nucleophiles.

Comparison with Similar Compounds

but-3-en-1-yl 4-methylbenzene-1-sulfonate can be compared with similar compounds such as:

    3-Methylbut-3-enyl 4-methylbenzenesulfonate: Similar structure but with a methyl group on the butenyl chain.

    3-Butynyl p-toluenesulfonate: Another name for this compound.

These comparisons highlight the unique structural features and reactivity of this compound.

Properties

CAS No.

778-29-0

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

but-3-enyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H14O3S/c1-3-4-9-14-15(12,13)11-7-5-10(2)6-8-11/h3,5-8H,1,4,9H2,2H3

InChI Key

RMVHRBRSQIDTKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

29.3 millimoles of 3-buten-1-ol are added to a solution of 525 millimoles of p-toluenesulphonyl chloride in 200 ml of anhydrous pyridine cooled to 0° C. The mixture thus obtained is kept stirred overnight at −5° C. It is then added with stirring to a mixture of 200 g of water and ice. An oily product is extracted from the aqueous mixture by 3 ether washes, each of 300 ml. The ether fractions are washed twice with 300 ml of a cold solution of hydrochloric acid (HCl:water being 1:1 by weight) to remove pyridine, and then with 300 ml of water, and are then dried over potassium carbonate and sodium sulphate and decolorized with active carbon. The suspension is filtered and the ether is evaporated from the filtrate at reduced pressure to leave an oily product. The oily product is then washed with cold pentane to remove the impurities and obtain γ-butenyl 1-tosylate.
Quantity
29.3 mmol
Type
reactant
Reaction Step One
Quantity
525 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a reactor 3-buten-1-ol (33.2 g) and pyridine (230 ml) were charged and p-toluene sulfonyl chloride (96.7 g) was added thereto over 3.5 hours, while maintaining the internal temperature not higher than 5° C. under cooling in an ice bath. After stirring for 30 minutes, the reaction mixture was added to water (250 ml). Dichloromethane (250 ml) was added thereto and subjected to liquid separation. A saturated aqueous sodium carbonate solution (250 ml) and water (200 ml) were added to wash the lower layer, followed by liquid separation and washing with water (200 ml) twice, and dried over magnesium sulfate. After filtration followed by distillation to remove the solvent, 98.1 g of CH2═CH(CH2)2OTs was obtained.
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
96.7 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.